Tyvelose is classified as a synthetic polymer material. It is produced through a patented flashspinning process that involves the rapid spinning of polyethylene fibers. This method results in a nonwoven fabric that exhibits high strength and durability. The primary source of Tyvelose is high-density polyethylene, which is derived from petrochemical processes.
The synthesis of Tyvelose involves several key steps:
Tyvelose consists of non-directional fibers known as plexifilaments. These fibers are characterized by their random orientation and fine structure, which contributes to the material's unique properties.
Tyvelose is chemically stable under normal conditions but can undergo certain reactions:
The mechanism by which Tyvelose functions in applications such as protective clothing involves its physical barrier properties combined with breathability:
Tyvelose's unique combination of properties makes it ideal for applications requiring durability and protection against environmental hazards.
Tyvelose has numerous applications across various fields:
Cytidine diphosphate tyvelose (CDP-tyvelose) is a specialized nucleotide sugar essential for synthesizing the O-antigen of Salmonella enterica serovar Typhi and other Gram-negative pathogens. Its biosynthesis initiates with α-D-glucopyranose 1-phosphate, which reacts with cytidine triphosphate (CTP) to form CDP-D-glucose, catalyzed by CDP-D-glucose pyrophosphorylase. CDP-D-glucose undergoes a 4,6-dehydration via CDP-D-glucose 4,6-dehydratase (RfbF), producing CDP-4-keto-6-deoxy-D-glucose. This intermediate is then reduced by CDP-4-keto-6-deoxy-D-glucose reductase (RfbG) to yield CDP-D-paratose. Finally, CDP-tyvelose 2-epimerase (Tyv, formerly RfbE) epimerizes CDP-D-paratose at the C2 position to generate CDP-D-tyvelose [4] [5].
The pathway culminates with the transfer of tyvelose to the O-antigen repeating unit by tyvelosyltransferase (WbaV), a glycosyltransferase that links tyvelose to mannose via an α-1,3 glycosidic bond. Genetic disruptions in tyv, prt (encoding paratose synthase), or wbaV abolish O-antigen assembly, resulting in "rough" phenotypes with truncated lipopolysaccharide (LPS) [5]. Table 1 summarizes key enzymatic steps:
Table 1: Enzymatic Pathway for CDP-Tyvelose Biosynthesis
Substrate | Enzyme | Product |
---|---|---|
α-D-Glucopyranose 1-phosphate + CTP | CDP-D-glucose pyrophosphorylase | CDP-D-glucose |
CDP-D-glucose | CDP-D-glucose 4,6-dehydratase (RfbF) | CDP-4-keto-6-deoxy-D-glucose |
CDP-4-keto-6-deoxy-D-glucose | CDP-4-keto-6-deoxy-D-glucose reductase (RfbG) | CDP-D-paratose |
CDP-D-paratose | CDP-tyvelose 2-epimerase (Tyv) | CDP-D-tyvelose |
CDP-D-tyvelose + O-unit-mannose | Tyvelosyltransferase (WbaV) | Mannose-α-1,3-tyvelose linkage |
CDP-tyvelose 2-epimerase (Tyv) is a NAD+-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It catalyzes the stereochemical inversion at C2 of CDP-D-paratose to form CDP-D-tyvelose, a 3,6-dideoxyhexose critical for O:9 antigenicity in Salmonella serogroup D. Structural studies reveal that Tyv functions as a homotetramer, with each subunit containing a conserved NAD+-binding Rossmann fold in its N-terminal domain and a C-terminal substrate-binding pocket [2].
The catalytic mechanism involves transient oxidation of the substrate’s C4 hydroxyl group by NAD+, forming a keto intermediate. Subsequent stereospecific reduction by NADH generates the inverted configuration at C2. The crystal structure of Tyv from Salmonella enterica serovar Typhi (PDB: 1ORR) shows CDP and NAD+ co-localized in the active site, with conserved residues (e.g., Tyr149, Lys153) facilitating acid-base catalysis [2]. Mutagenesis of these residues abolishes epimerization, confirming their role in proton transfer. Tyv exhibits strict specificity for CDP-activated substrates; attempts to epimerize UDP- or GDP-sugars are unsuccessful, highlighting its adaptation to CDP-paratose [5].
The biosynthesis of tyvelose is governed by the rfb (O-antigen) gene cluster, a genomic island with variable G+C content indicative of horizontal gene transfer. In Salmonella enterica serovar Enteritidis (serogroup D1), this cluster includes rfbF, rfbG, prt, tyv, and wbaV, organized sequentially to streamline substrate channeling [5]. Pangenome analyses of >11,000 Salmonella strains reveal that the rfb cluster undergoes extensive recombination, gene duplication, pseudogene formation, and phage insertions, driving O-antigen diversification [3].
Tyvelose production interfaces with central carbon metabolism. Glucose-1-phosphate—derived from glycolytic intermediates—serves as the primary precursor, linking O-antigen synthesis to cellular energy status. Disruptions in tyv or prt deplete CDP-tyvelose, forcing the accumulation of upstream intermediates like CDP-paratose. Interestingly, ∆wbaV mutants (lacking tyvelosyltransferase) accumulate CDP-tyvelose but exhibit unexpected phenotypes, including enhanced resistance to antimicrobial peptides and increased adhesion to host cells. This suggests feedback inhibition or metabolic rerouting in the absence of downstream flux [5]. Table 2 outlines key genetic components:
Table 2: Genetic Elements in Tyvelose Biosynthesis
Gene | Encoded Enzyme | Function | Phenotype of Deletion |
---|---|---|---|
rfbF | CDP-D-glucose 4,6-dehydratase | Forms CDP-4-keto-6-deoxy-D-glucose | OAg-negative; serum-sensitive |
rfbG | CDP-4-keto-6-deoxy-D-glucose reductase | Synthesizes CDP-D-paratose | OAg-negative; loss of motility |
prt | Paratose synthase | Converts CDP-4-keto-6-deoxy-D-glucose to CDP-D-paratose | OAg-negative; attenuated virulence |
tyv | CDP-tyvelose 2-epimerase | Epimerizes CDP-D-paratose to CDP-D-tyvelose | OAg-negative; impaired invasion |
wbaV | Tyvelosyltransferase | Transfers tyvelose to O-unit | OAg-negative; AMP-resistant |
Enzymes in the tyvelose pathway exhibit distinct substrate specificities and kinetic parameters. CDP-tyvelose 2-epimerase (Tyv) exclusively recognizes CDP-conjugated substrates, with negligible activity toward UDP-D-glucose or GDP-D-mannose. Kinetic assays using CDP-D-paratose reveal a Km of 0.8 mM and a kcat of 0.5 min−1 at pH 7.5, indicating moderate catalytic efficiency [5]. Strikingly, Tyv homologs from Thermodesulfatator atlanticus display broader substrate promiscuity, epimerizing CDP-, UDP-, GDP-, ADP-, and TDP-activated D-glucose at C2. This enzyme operates optimally at 70°C and pH 9.5, with a kcat of 1.0 min−1 for CDP-D-glucose [1].
Substrate modifications profoundly impact enzyme kinetics. Deoxygenation at C6 of CDP-D-glucose enhances kcat 5-fold due to reduced steric hindrance, whereas C3 deoxygenation abolishes activity entirely. Equilibrium studies confirm a CDP-D-mannose/CDP-D-glucose ratio of 0.67 ± 0.1, consistent with the Haldane relationship for reversible epimerization [1]. Phylogenetic analyses further categorize Tyv-like epimerases into SDR subfamilies, where active-site residues (e.g., Ser/Thr for substrate positioning) dictate specificity. Table 3 compares key kinetic parameters:
Table 3: Kinetic Properties of Sugar Nucleotide Epimerases
Enzyme Source | Substrate | Km (mM) | kcat (min−1) | Temperature Optimum |
---|---|---|---|---|
S. enterica Tyv | CDP-D-paratose | 0.8 | 0.5 | 37°C |
T. atlanticus epimerase | CDP-D-glucose | 1.2 | 1.0 | 70°C |
T. atlanticus epimerase | CDP-6-deoxy-D-glucose | 0.9 | 5.0 | 70°C |
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